3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₀H₈F₂N₂S and a molecular weight of 226.25 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of fluorine atoms at the 3rd and 5th positions of the benzene ring imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-difluoroaniline: Lacks the thiazole ring, resulting in different chemical and biological properties.
N-(1,3-thiazol-5-ylmethyl)aniline: Does not have fluorine atoms, which affects its reactivity and applications.
Uniqueness
3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the thiazole ring, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H8F2N2S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8F2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2 |
InChI Key |
NHGHOTZXDRRHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NCC2=CN=CS2 |
Origin of Product |
United States |
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